2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride
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Overview
Description
2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenyl-substituted amine and a suitable diketone, the reaction proceeds through a series of condensation and cyclization steps, often facilitated by catalysts and specific reaction conditions such as temperature and pH control .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Common in modifying the phenyl ring or other substituents to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3,4-benzoxadiazines: Similar in structure but with different heteroatoms and ring systems.
3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8-dione: Another bicyclic compound with distinct functional groups and properties.
Uniqueness
What sets 2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride apart is its specific bicyclic structure and the presence of both phenyl and pyrimido groups. This unique combination contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H17Cl2N3O |
---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-phenyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride |
InChI |
InChI=1S/C14H15N3O.2ClH/c18-14-11-6-8-15-9-7-12(11)16-13(17-14)10-4-2-1-3-5-10;;/h1-5,15H,6-9H2,(H,16,17,18);2*1H |
InChI Key |
FOCJNRIQAWYBML-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C(=O)NC(=N2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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